5-Fluoro-2-(trifluoromethyl)benzophenone
Description
5-Fluoro-2-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone characterized by a benzophenone backbone substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is part of a broader class of fluorinated benzophenones, which are valued in organic synthesis, pharmaceuticals, and agrochemicals due to their electron-withdrawing substituents, which enhance stability and modulate reactivity .
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-10-6-7-12(14(16,17)18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSLVJMOCDYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. One common method is the reaction of 5-fluoro-2-(trifluoromethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms, depending on the reagents and conditions used.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 5-fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-fluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzophenone is largely influenced by its ability to interact with various molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 5-Fluoro-2-(trifluoromethyl)benzophenone with structurally related compounds, emphasizing substituent positions, functional groups, and applications:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in the 2-position enhances electrophilic substitution resistance compared to non-fluorinated analogs like 2-Fluorobenzophenone .
- Bioactivity: Compounds with trifluoromethyl groups (e.g., this compound) exhibit higher metabolic stability and bioavailability than their chloro or nitro analogs (e.g., 5-Nitro-2-(imidazol-1-yl)benzophenone) .
- Solubility: The carboxylic acid derivative (CAS 654-99-9) is more water-soluble than the benzophenone due to its ionizable -COOH group, making it preferable for aqueous-phase reactions .
Market and Industrial Relevance
- Production Scale: The global market for 5-Fluoro-2-(trifluoromethyl)benzoyl chloride (a precursor to the benzophenone) is projected to grow at a CAGR of 4.5% (2020–2025), driven by demand in pharmaceutical intermediates .
- Cost Comparison: Fluorinated benzophenones are typically 20–30% more expensive than non-fluorinated analogs (e.g., 2-Methylbenzophenone) due to complex fluorination steps .
Biological Activity
5-Fluoro-2-(trifluoromethyl)benzophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzophenone core. This unique structure contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro assays have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis via caspase activation |
| A549 (Lung) | 12.3 | Induction of oxidative stress |
| HeLa (Cervical) | 9.8 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.04 | COX-2 |
| Celecoxib | 0.04 | COX-2 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, particularly COX-2, which plays a crucial role in the synthesis of prostaglandins.
- Apoptotic Pathways : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress Induction : The trifluoromethyl group enhances the compound's ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 2: Inhibition of Inflammation
In an animal model of inflammation, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues, supporting its role as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
